6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Overview

Description

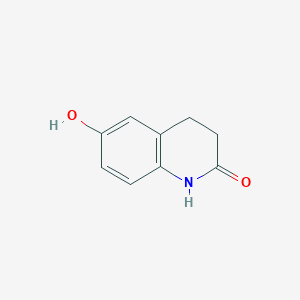

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (6-HDQ) is a nitrogen-containing heterocyclic compound characterized by a partially saturated quinolinone backbone with a hydroxyl group at the C6 position. This compound has been identified as a metabolite in medicinal insects such as Periplaneta americana, where it coexists with structurally related compounds like 8-hydroxy-3,4-dihydro-2(1H)-quinolinone (8-HDQ) and 8-hydroxy-2-(1H)-quinolinone (HQL) . Its structural framework, which includes a fused bicyclic system and a ketone group, enables diverse biological interactions, making it a subject of interest in drug discovery and natural product chemistry.

Biological Activity

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS Number: 54197-66-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinolinone core structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. Its molecular formula is , and it possesses a hydroxyl group that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₁O₁ |

| Molecular Weight | 159.17 g/mol |

| CAS Number | 54197-66-9 |

| Physical State | Powder |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The compound has also been shown to possess antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.

Cholinesterase Inhibition

A notable aspect of the biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This mechanism is valuable in the treatment of Alzheimer's disease, as it may help increase acetylcholine levels in the brain, thereby improving cognitive function. In comparative studies, it has been found to exhibit competitive inhibition against acetylcholinesterase with an IC50 value indicating moderate potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cholinesterase Inhibition Study : A study reported the synthesis and evaluation of various quinolinone derivatives for their cholinesterase inhibitory activity. Among these, this compound showed promising results with an IC50 value suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial efficacy of this compound against several pathogens, demonstrating its potential as a lead compound for developing new antibiotics .

- Antioxidant Activity Assessment : A study evaluated the antioxidant properties using various assays (DPPH, ABTS) and found that this compound exhibited significant radical scavenging activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with active sites of enzymes like acetylcholinesterase through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Free Radical Scavenging : Its hydroxyl group plays a critical role in neutralizing free radicals by donating electrons.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-HQ serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it is involved in the production of cilostazol , a drug used to treat intermittent claudication—a condition characterized by pain due to reduced blood flow to the legs. Cilostazol's structure is derived from 6-HQ through specific chemical reactions that enhance its pharmacological properties .

Case Study: Cilostazol Synthesis

A notable process for synthesizing cilostazol involves the intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide to yield 6-HQ. The synthesis method has been optimized to achieve high yields and purity, facilitating its use in subsequent pharmaceutical formulations .

Antioxidant Applications

Oxidative Stress Protection

6-HQ exhibits notable antioxidant properties, making it a valuable component in formulations aimed at combating oxidative stress. This is particularly relevant in the development of cosmetics and dietary supplements designed to protect skin and overall health from free radicals .

Biological Research

Cellular Process Studies

Researchers utilize 6-HQ to investigate its effects on various cellular processes. Its application in biological studies aids in understanding disease mechanisms and identifying potential therapeutic targets. For instance, studies have shown that compounds derived from 6-HQ can influence pathways related to neurodegenerative diseases .

Material Science

Enhancement of Polymer Properties

In material science, 6-HQ can be incorporated into polymers and coatings to improve their thermal stability and resistance to degradation. This application is particularly important for developing materials that require longevity and durability under various environmental conditions .

Analytical Chemistry

Standardization in Analytical Techniques

6-HQ is often used as a standard reference compound in analytical chemistry. It helps ensure accuracy in quantifying related substances within complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental testing .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis (e.g., cilostazol) | Treatment of intermittent claudication |

| Antioxidant Formulations | Protects against oxidative stress; used in cosmetics and dietary supplements | Skin care products |

| Biological Research | Studies effects on cellular processes; aids in understanding disease mechanisms | Neurodegenerative disease research |

| Material Science | Enhances polymer properties (thermal stability, degradation resistance) | Durable coatings |

| Analytical Chemistry | Used as a standard reference compound for accuracy in quantification | Quality control in pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, and how do reaction conditions influence yield?

The compound is commonly synthesized via N-acylation followed by intramolecular Friedel-Crafts alkylation, starting from precursors like m-anisidine. Reaction optimization (e.g., solvent choice, temperature) is critical; for example, using palladium-catalyzed cyclopropane ring expansion improves functional group tolerance (e.g., esters, nitriles) and yields up to 59% . Solid-phase synthesis via β-lactam intermediates is another method, enabling efficient library generation . Key challenges include minimizing side products (e.g., via chromatography or recrystallization) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound derivatives?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. For example, H NMR can resolve signals from the dihydroquinolinone core (e.g., δ 2.6–3.1 ppm for methylene groups) and hydroxyl protons (broad singlet at δ 9–10 ppm). Mass spectrometry (EI or ESI) confirms molecular weight, while IR identifies carbonyl stretches (~1650 cm) . X-ray crystallography is used for absolute configuration determination in complex derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- AChE/MAO-B Inhibition : Ellman’s method for cholinesterase activity and fluorometric assays for MAO-B inhibition, with IC values as low as 2.9 nM reported for MAO-B .

- Sigma Receptor Binding : Radioligand displacement assays (e.g., H-DTG binding) to assess σ1R antagonism .

- Antidepressant Screening : Forced-swimming test (FST) in mice to measure immobility time reduction .

Advanced Research Questions

Q. How can synthetic by-products be systematically identified and minimized during this compound synthesis?

Side products often arise from incomplete cyclization or competing pathways (e.g., over-alkylation). Analytical techniques like HPLC-MS and preparative TLC are used for isolation. For example, two by-products from Friedel-Crafts alkylation were identified as regioisomers via C NMR and X-ray analysis . Optimizing stoichiometry (e.g., acid catalyst ratio) and reaction time reduces side reactions .

Q. What molecular modeling strategies validate the dual-site binding of dihydroquinolinone derivatives to AChE and MAO-B?

Docking studies (e.g., AutoDock Vina) reveal interactions:

- The quinolinone core engages Tyr286 (π-π stacking) and Ser293 (hydrogen bonding) in AChE’s peripheral anionic site (PAS) .

- Substituents like dithiocarbamate extend into the catalytic anionic site (CAS), forming hydrogen bonds with Gly121 .

- For MAO-B, pharmacophore models (e.g., Pharm-1 hypothesis) highlight hydrogen bond acceptors and hydrophobic features critical for selectivity (SI > 40,000) .

Q. How does chain length in 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate hybrids affect multitarget activity?

SAR studies show that a C3–C4 alkyl linker balances AChE/MAO-B inhibition. Shorter chains (C2) reduce MAO-B affinity, while longer chains (C5) impair BBB permeability. For example, compound 3e (C3 linker) achieved dual IC values of 0.12 μM (AChE) and 0.003 μM (MAO-B) . Computational ADMET predictions (e.g., SwissADME) guide linker optimization for CNS penetration .

Q. What experimental evidence supports the role of σ1 receptor agonism in the antidepressant effects of dihydroquinolinone derivatives?

In vivo studies using cerebral concussion and halothane-induced sleep tests demonstrated that derivatives like 34b (30 mg/kg) reduced recovery time via σ1R activation. Antagonists (e.g., BMY14802) reversed this effect, confirming σ1R-dependent mechanisms. FST results showed acute antidepressant activity (immobility time reduction) without requiring chronic dosing .

Q. How can conflicting activity data across studies be reconciled, particularly for MAO-B inhibition?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity. For instance, MAO-B IC values vary with recombinant vs. native enzyme preparations. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., ISO-certified assays) improve reproducibility .

Q. Methodological Considerations

- Experimental Design : Use factorial designs to optimize synthesis (e.g., varying Pd catalyst loading and temperature) .

- Data Analysis : Apply kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive enzyme inhibition .

- Contradiction Resolution : Cross-validate biological activities using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 6-HDQ can be contextualized by comparing it with analogs differing in substituent groups, stereochemistry, and ring saturation. Below is a detailed analysis of key analogs and their distinct features.

Hydroxy-Substituted Derivatives

8-Hydroxy-3,4-dihydro-2(1H)-quinolinone (8-HDQ)

- Structural Difference : Hydroxyl group at C8 instead of C4.

- Biological Activity : Co-occurs with 6-HDQ in Periplaneta americana but exhibits distinct pharmacokinetic dynamics. While 6-HDQ is linked to gut microbiota metabolism, 8-HDQ’s role remains understudied .

- Synthesis : Synthesized via nitration and reduction pathways, similar to 6-HDQ, but with regioselective hydroxylation challenges .

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

- Synthesis : Improved preparation from m-anisidine via a two-step reaction with 59% overall yield, avoiding byproducts common in traditional methods .

- Applications : Intermediate for trazodone synthesis, a serotonin antagonist antidepressant .

Methoxy-Substituted Derivatives

6-Hydroxy-7-methoxy-3,4-dihydroquinolin-2(1H)-one

- Structure : Features a methoxy group at C7 alongside the C6 hydroxyl.

- Properties : Enhanced lipophilicity compared to 6-HDQ, influencing blood-brain barrier penetration. Registered under CAS 68360-27-0, it is used in neuropharmacology studies .

Amino-Substituted Derivatives

6-Amino-3,4-dihydro-2(1H)-quinolinone

- Synthesis: Produced via nitration and reduction of 3,4-dihydro-2(1H)-quinolinone, yielding 79% overall efficiency .

Piperazinyl and Alkyl-Substituted Derivatives

3-Piperazinyl-3,4-dihydro-2(1H)-quinolinones

- Design : Incorporation of piperazinyl groups at C3 improves dopamine D2/D4 receptor antagonism (Ki = 12 nM for D2), relevant to antipsychotic drug development .

- Selectivity : Structural optimization reduces off-target effects compared to 6-HDQ derivatives .

1-(2-(Dimethylamino)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one

- Application : Intermediate for carboximidamide derivatives with cardiovascular activity, showing a 9.7% increase in dp/dt max in rat heart models .

Diastereomeric and Fungal-Derived Analogs

Peniprequinolone (3R,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone)

- Source : Isolated from marine fungus Penicillium janczewskii.

- Activity : Displays moderate cytotoxicity against cancer cell lines (IC50 = 15 µM), attributed to stereochemical flexibility absent in 6-HDQ .

Pharmacological Selectivity and Challenges

- MAO-B Inhibition: 3,4-Dihydro-2(1H)-quinolinones with fused heteroaromatic rings (e.g., compound 6 in ) show MAO-B selectivity (SI = 40,000) via hydrogen-bond acceptor interactions, outperforming coumarin analogs .

- Antifungal vs. Anticancer Activity: Amino-substituted derivatives target chitin synthase, while diastereomeric fungal analogs prioritize cytotoxicity, reflecting substituent-driven target specificity .

Properties

IUPAC Name |

6-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h2-3,5,11H,1,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSGXJWQVBHGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202548 | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54197-66-9 | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54197-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054197669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5NDT39OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.